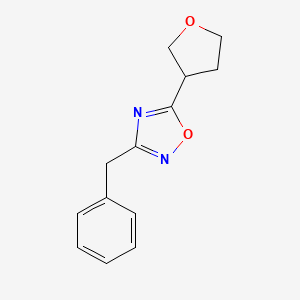![molecular formula C17H21N3O2 B7596298 2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)
2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone, also known as HPP-22, is a synthetic compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. HPP-22 has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in synaptic plasticity, learning, and memory.
Mechanism of Action
2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone acts as a positive allosteric modulator of ionotropic glutamate receptors, specifically the AMPA receptor subtype. This means that this compound binds to a site on the receptor that is separate from the glutamate binding site, and enhances the activity of the receptor when glutamate is present. This compound has been shown to increase the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating an increase in synaptic strength.
Biochemical and Physiological Effects:
This compound has been shown to enhance learning and memory in animal models. This improvement in cognitive function is thought to be due to the increase in synaptic plasticity caused by this compound. In addition, this compound has been shown to have antidepressant-like effects in animal models, possibly due to its ability to modulate glutamate receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone in lab experiments is its specificity for the AMPA receptor subtype. This allows researchers to investigate the effects of modulating this specific receptor subtype without affecting other glutamate receptor subtypes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving 2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone. One area of interest is investigating the effects of this compound on synaptic plasticity in different brain regions. Another area of interest is investigating the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function and potential side effects.
Synthesis Methods
The synthesis of 2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone involves multiple steps, starting with the reaction of 3-hydroxybenzaldehyde with 4-(4-methylpyrazol-1-yl)piperidine to form an intermediate product. This intermediate is then reacted with ethyl bromoacetate to form the final product, this compound. The yield of this synthesis method is around 40%, and the purity of the product can be increased through recrystallization.
Scientific Research Applications
2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone has been used in various scientific research studies to investigate its effects on ionotropic glutamate receptors. These receptors are involved in synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This compound has been shown to enhance the activity of these receptors, leading to an increase in synaptic plasticity. This increase in synaptic plasticity has been linked to improvements in learning and memory in animal models.
properties
IUPAC Name |
2-(3-hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-11-18-20(12-13)15-5-7-19(8-6-15)17(22)10-14-3-2-4-16(21)9-14/h2-4,9,11-12,15,21H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVOZOBDSJFFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCN(CC2)C(=O)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)
![N-[(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-methylpentanamide](/img/structure/B7596219.png)

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)
![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)


![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)


